molecular formula C11H8ClN3O2 B8168319 3-Amino-6-(3-chlorophenyl)pyrazine-2-carboxylic acid

3-Amino-6-(3-chlorophenyl)pyrazine-2-carboxylic acid

Cat. No.: B8168319
M. Wt: 249.65 g/mol
InChI Key: IXDGQXIBFPASIP-UHFFFAOYSA-N
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Description

3-Amino-6-(3-chlorophenyl)pyrazine-2-carboxylic acid is a heterocyclic compound that contains both pyrazine and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(3-chlorophenyl)pyrazine-2-carboxylic acid typically involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl 2-chloroacetoacetate to form the pyrazine ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to increase efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(3-chlorophenyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-6-(3-chlorophenyl)pyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-6-(3-chlorophenyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-(3-chlorophenyl)pyrazine-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse biological activities .

Properties

IUPAC Name

3-amino-6-(3-chlorophenyl)pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2/c12-7-3-1-2-6(4-7)8-5-14-10(13)9(15-8)11(16)17/h1-5H,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDGQXIBFPASIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(C(=N2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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